(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be used as a precursor for the synthesis of diaryl sulfides, which further serve as building blocks for the creation of chiral ligands. These ligands are crucial components in asymmetric synthesis, a technique used to obtain specific enantiomers (mirror image forms) of chiral molecules.One example is the synthesis of sulfimides and N-tosylsulfimides, which act as efficient chiral ligands in various catalytic reactions. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol serves as a key starting material for the synthesis of (S,S)-Reboxetine. This compound is a selective norepinephrine reuptake inhibitor (NRI) medication used to treat major depressive disorder. The (S,S) enantiomer is the active form of Reboxetine, and the use of (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol allows for the targeted synthesis of this specific form. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol can be employed in the synthesis of L-2-Mercaptosuccinic acid. This compound holds potential applications in the development of polyesters with specific functionalities, including the presence of a mercapto group (containing a sulfhydryl group, -SH). The introduction of this group can influence the properties of the resulting polymer, making it potentially useful in various fields. Source: Sigma-Aldrich product page, (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol:
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol is a chiral amino alcohol with the molecular formula C9H13NO2 and a molecular weight of 167.21 g/mol. It is recognized for its unique stereochemistry, specifically the (1R,2R) configuration, which imparts specific biological and chemical properties. This compound appears as a yellow crystalline powder with a melting point ranging from 112 to 118 °C and exhibits optical activity, indicated by an alpha value of -39 º in 1N HCl solution .
The compound is also known by various synonyms, including (1R,2R)-2-amino-1-phenylpropane-1,3-diol and (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol. Its structure features a phenyl group attached to a propanediol backbone, making it an important building block in organic synthesis .
The compound can also act as a catalyst in the formation of aryl ketones, showcasing its versatility in organic reactions .
The biological activity of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol primarily stems from its structural similarity to neurotransmitters and its ability to modulate biological pathways. As a precursor for (S,S)-Reboxetine, it plays a role in enhancing norepinephrine levels in the brain, which is crucial for mood regulation and cognitive function . Additionally, its chiral nature allows it to interact selectively with various biological targets, making it valuable in pharmaceutical applications.
Several synthesis methods have been developed for (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol:
These methods highlight the compound's accessibility for research and industrial purposes.
(1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol has several applications:
Interaction studies involving (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol have shown that it can influence neurotransmitter systems due to its structural similarities with biologically active compounds. Research indicates its potential effects on norepinephrine reuptake mechanisms and other neurotransmitter pathways. These interactions are critical for understanding its therapeutic potential and side effects when used as a drug precursor .
Several compounds share structural similarities with (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S,S)-Reboxetine | C17H21NO3 | Selective norepinephrine reuptake inhibitor |
(2S,3S)-Phenylserinol | C9H13NO2 | Different stereochemistry affecting biological activity |
(S,R)-Phenylalanine | C9H11NO2 | Essential amino acid involved in protein synthesis |
(S,S)-Serine | C3H7NO3 | Non-aromatic amino acid important in metabolism |
The uniqueness of (1R,2R)-(-)-2-amino-1-phenyl-1,3-propanediol lies in its specific stereochemical configuration and its role as a versatile building block for synthesizing biologically active compounds while maintaining chirality necessary for selective interactions in biological systems .
Irritant